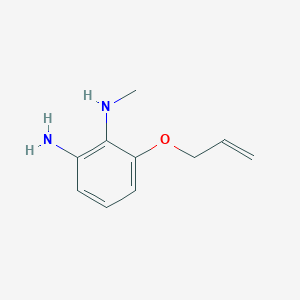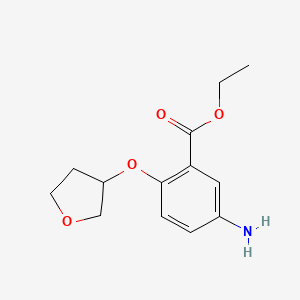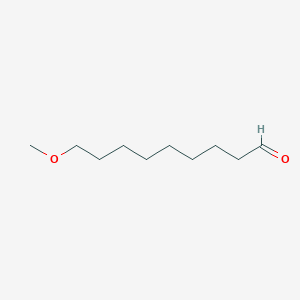
9-methoxynonanal
Overview
Description
9-methoxynonanal is an organic compound with the molecular formula C10H20O2. It is a derivative of nonanal, where a methoxy group is attached to the ninth carbon atom of the nonanal chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxynonanal typically involves the methoxylation of nonanal. One common method is the reaction of nonanal with methanol in the presence of an acid catalyst. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common in these processes.
Chemical Reactions Analysis
Types of Reactions
9-methoxynonanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9-Methoxy-nonanoic acid.
Reduction: Reduction of this compound can yield 9-Methoxy-nonanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of the methoxy group.
Major Products
Oxidation: 9-Methoxy-nonanoic acid.
Reduction: 9-Methoxy-nonanol.
Substitution: Various substituted nonanal derivatives, depending on the substituent introduced.
Scientific Research Applications
9-methoxynonanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a model compound in studies of aldehyde metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 9-methoxynonanal involves its interaction with various molecular targets. In biological systems, it can act as a substrate for aldehyde dehydrogenase enzymes, leading to its oxidation to 9-Methoxy-nonanoic acid. This process is crucial in the metabolism of aldehydes and their detoxification.
Comparison with Similar Compounds
Similar Compounds
Nonanal: The parent compound of 9-methoxynonanal, lacking the methoxy group.
9-Methoxy-nonanol: The reduced form of this compound.
9-Methoxy-nonanoic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
9-methoxynonanal |
InChI |
InChI=1S/C10H20O2/c1-12-10-8-6-4-2-3-5-7-9-11/h9H,2-8,10H2,1H3 |
InChI Key |
MXBRUXICXRNFPC-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCCCCC=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
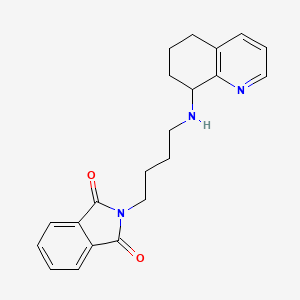
![Methyl 2-(benzyloxycarbonylamino)-2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B8405493.png)
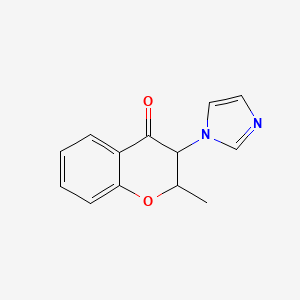

![tert-Butyl (S)-6-(6-ethynyl-1H-benzo[d]imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8405507.png)

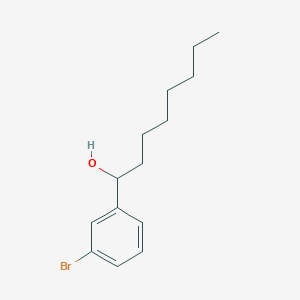
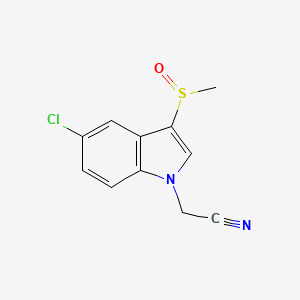
![4-Bromo-[1,1'-biphenyl]-3-amine](/img/structure/B8405542.png)
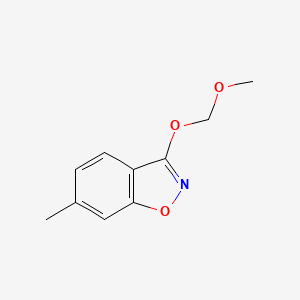
![[p-(3-Chloropropoxy)phenyl]acetic acid](/img/structure/B8405557.png)
